2-(4-Vinylphenyl)ethanol chemical properties and structure
2-(4-Vinylphenyl)ethanol chemical properties and structure
This guide provides an in-depth technical analysis of 2-(4-Vinylphenyl)ethanol (PVPE), a bifunctional styrenic monomer critical for advanced polymer synthesis and drug delivery systems.
Executive Summary
2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2), also known as p-vinylphenethyl alcohol, is a dual-functional building block containing a polymerizable vinyl group and a chemically versatile primary hydroxyl group. This bifunctionality allows it to serve as a "transistor" in macromolecular design—enabling the formation of stable polystyrene backbones while presenting reactive hydroxyl handles for post-polymerization modification.
Its primary utility lies in controlled radical polymerization (CRP) and bioconjugation , where it acts as a linker for drug delivery systems, surface modifiers, and molecularly imprinted polymers (MIPs).
Chemical Identity & Physical Properties
Structural Analysis
The molecule consists of a styrene core substituted at the para position with a hydroxyethyl group. The ethyl spacer separates the hydroxyl functionality from the aromatic ring, reducing steric hindrance during functionalization reactions compared to vinylbenzyl alcohol.
| Property | Data |
| IUPAC Name | 2-(4-Ethenylphenyl)ethanol |
| Common Names | p-Vinylphenethyl alcohol; PVPE |
| CAS Number | 45966-73-2 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless to pale yellow viscous liquid (often solidifies at low temp) |
| Solubility | Soluble in alcohols, THF, DCM, ethyl acetate; Insoluble in water |
| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted) |
| Refractive Index |
Spectroscopic Signature (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
Vinyl Protons:
6.70 (dd, 1H, =CH-), 5.72 (d, 1H, =CH₂ cis), 5.23 (d, 1H, =CH₂ trans). -
Aromatic Protons:
7.35–7.15 (m, 4H, Ar-H). -
Ethyl Chain:
3.85 (t, 2H, -CH₂-OH), 2.85 (t, 2H, Ar-CH₂-). -
Hydroxyl:
1.6–2.0 (br s, 1H, -OH).
Synthesis & Production Protocols
The most reliable synthesis involves the homologation of 4-vinylbenzyl chloride via a Grignard intermediate. This route avoids the harsh conditions of direct reduction that might polymerize the vinyl group.
Protocol: Grignard Homologation
Reaction: 4-Vinylbenzyl chloride + Mg + Formaldehyde
Reagents:
-
4-Vinylbenzyl chloride (4-VBC), >90% purity.
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Magnesium turnings (activated).[1]
-
Paraformaldehyde (depolymerized in situ) or gaseous Formaldehyde.
-
Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 eq) and a crystal of iodine.
-
Grignard Formation: Add a solution of 4-VBC in THF dropwise at 0°C. Critical: Maintain temperature <10°C to prevent self-polymerization of the styrenic moiety. Stir for 2 hours until Mg is consumed.
-
Formylation: Cool the Grignard solution to -78°C. Introduce dry formaldehyde gas (generated by heating paraformaldehyde) into the headspace or add a suspension of paraformaldehyde in THF.
-
Quenching: Allow to warm to RT, then quench with saturated NH₄Cl(aq).
-
Purification: Extract with diethyl ether. Wash organic layer with brine, dry over MgSO₄.[2] Concentrate in vacuo (keep bath <30°C).
-
Isolation: Purify via silica gel flash chromatography (Hexane:Ethyl Acetate 7:3). Add 50 ppm BHT (butylated hydroxytoluene) to the final product to inhibit polymerization during storage.
Reactivity & Polymerization
PVPE is unique because it supports orthogonal reactivity. The vinyl group polymerizes, while the hydroxyl group remains inert (unless activated), allowing for the synthesis of functionalized polystyrenes .
Polymerization Strategies
-
Free Radical Polymerization (FRP): Yields high MW polymers but with broad dispersity (Đ > 1.5).
-
RAFT Polymerization: Recommended for drug delivery applications to achieve narrow dispersity (Đ < 1.1).
-
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
-
Initiator: AIBN (0.1 eq relative to CTA).
-
-
ATRP: Uses CuBr/PMDETA system. Requires protection of the -OH group (e.g., TMS protection) if high MW is desired, as free -OH can coordinate with Cu catalyst.
Functionalization Logic
The pendant -OH group serves as an initiation site for Ring-Opening Polymerization (ROP) of lactones (e.g.,
Workflow Diagram
The following diagram illustrates the synthesis and downstream application pathways for PVPE.
Figure 1: Synthetic pathway from precursor 4-VBC to PVPE, and subsequent divergence into polymerization or graft copolymerization workflows.
Applications in Drug Development
Amphiphilic Block Copolymers
PVPE is used to synthesize amphiphilic block copolymers (e.g., Poly(styrene-co-PVPE)-b-PEG). The hydrophobic styrene backbone anchors the polymer into nanoparticles or micelles, while the PVPE units provide hydrophilic "hooks" for conjugating hydrophobic drugs via ester linkages.
-
Mechanism: The drug is attached via a hydrolyzable ester bond to the PVPE hydroxyl group.
-
Release: In vivo esterases cleave the bond, releasing the native drug.
Molecular Imprinting (MIPs)
PVPE acts as a functional monomer in MIPs. The hydroxyl group can form hydrogen bonds with template molecules (e.g., peptides, alkaloids) during polymerization. Once the template is removed, the cavity retains specific affinity for the target.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
Handling Protocol:
-
Storage: Store at 2–8°C under Argon. Light sensitive.
-
Stabilization: Often stored with 50–100 ppm polymerization inhibitor (e.g., MEHQ or BHT).
-
Spill: Absorb with inert material (vermiculite). Do not allow to enter drains.[4]
References
-
Tanimoto, S., & Oda, R. (1961).[5] Synthesis of p-Vinylphenethyl Alcohol and Its Polymerization. Journal of the Society of Chemical Industry, Japan, 64(5), 932-935.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Vinylphenyl)ethanol.
-
BenchChem. (2025).[2] Technical Support: Synthesis of Vinylphenyl Derivatives.
-
Univook Chemical. (2025).[6] Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-Octylphenyl)ethanol | C16H26O | CID 11310876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. The Journal of the Society of Chemical Industry, Japan [jstage.jst.go.jp]
- 6. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]
